molecular formula C18H16ClNO3 B2997754 3-(4-chlorophenyl)-8-((dimethylamino)methyl)-7-hydroxy-2H-chromen-2-one CAS No. 869080-96-6

3-(4-chlorophenyl)-8-((dimethylamino)methyl)-7-hydroxy-2H-chromen-2-one

Cat. No.: B2997754
CAS No.: 869080-96-6
M. Wt: 329.78
InChI Key: MPUNMRIXLMXLSM-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-8-((dimethylamino)methyl)-7-hydroxy-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chlorophenyl group, a dimethylaminomethyl group, and a hydroxy group attached to the chromen-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-8-((dimethylamino)methyl)-7-hydroxy-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an aluminum chloride catalyst.

    Attachment of the Dimethylaminomethyl Group: The dimethylaminomethyl group can be attached through a Mannich reaction involving formaldehyde, dimethylamine, and the chromen-2-one intermediate.

    Hydroxylation: The hydroxyl group can be introduced through selective hydroxylation of the chromen-2-one core using appropriate oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-8-((dimethylamino)methyl)-7-hydroxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a dihydro derivative.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

    Mannich Reaction: The dimethylaminomethyl group can participate in Mannich reactions to form new C-N bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

    Mannich Reaction: Formaldehyde and secondary amines are typically used in the presence of an acid catalyst.

Major Products

The major products formed from these reactions include various substituted chromen-2-one derivatives, each with unique chemical and physical properties.

Scientific Research Applications

3-(4-chlorophenyl)-8-((dimethylamino)methyl)-7-hydroxy-2H-chromen-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-8-((dimethylamino)methyl)-7-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: This compound shares the chlorophenyl group and hydroxyl functionality but differs in the core structure.

    3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropionic acid methyl ester: Similar in structure but with a different ester functionality.

Uniqueness

3-(4-chlorophenyl)-8-((dimethylamino)methyl)-7-hydroxy-2H-chromen-2-one is unique due to the presence of the chromen-2-one core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(4-chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3/c1-20(2)10-15-16(21)8-5-12-9-14(18(22)23-17(12)15)11-3-6-13(19)7-4-11/h3-9,21H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPUNMRIXLMXLSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC2=C1OC(=O)C(=C2)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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